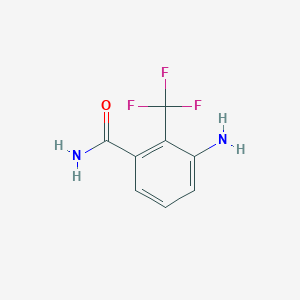

3-Amino-2-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F3N2O |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

3-amino-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3H,12H2,(H2,13,14) |

InChI Key |

DAUPOWWOUCAHNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(F)(F)F)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino 2 Trifluoromethyl Benzamide and Its Analogues

General Synthetic Routes to Substituted Benzamides

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic chemistry, crucial for the synthesis of a vast number of pharmaceuticals and biologically active compounds. researchgate.netnih.gov Substituted benzamides are typically synthesized through the coupling of a benzoic acid derivative with an amine.

Amidation reactions form the cornerstone of benzamide (B126) synthesis. The most conventional method involves the activation of a carboxylic acid followed by reaction with an amine. researchgate.net This activation is necessary because carboxylic acids are generally unreactive towards amines under mild conditions.

Direct Coupling Methods: A common strategy is the use of coupling agents that convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents such as carbodiimides (e.g., DCC, EDC), carbonyldiimidazole (CDI), and phosphonium (B103445) or uronium salts (e.g., TBTU) are widely employed. nih.gov

Conversion to Activated Intermediates: Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or an ester, prior to reaction with an amine. The reaction of benzoyl chlorides with ammonia (B1221849) or primary amines is a robust and traditional method for forming benzamides. tandfonline.comslideshare.net For instance, various substituted benzoyl chlorides can be reacted with amines in a solvent like toluene, often at reflux temperatures, to yield the desired benzamide derivatives in high purity. tandfonline.com

Oxidative Amidation: More recent advancements include oxidative amidation, which can form amides directly from aldehydes or even benzylamines. researchgate.netnih.gov For example, an efficient method for the oxidative amidation of aldehydes with primary amines has been developed using a copper-based metal-organic framework (Cu-MOF) as a recyclable catalyst. nih.gov Another approach utilizes an iodine-tert-butyl hydroperoxide (I2–TBHP) system for the oxidative amidation of benzylamines. researchgate.net

| Method | Precursors | Typical Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Coupling Agent-Mediated | Carboxylic Acid + Amine | EDC, DCC, TBTU, CDI | Forms amide bond directly; generates byproducts. | nih.gov |

| Acid Chloride Route | Acid Chloride + Amine | SOCl₂, (COCl)₂ for acid chloride formation | Highly reactive intermediate; often high yielding. | tandfonline.comslideshare.netresearchgate.net |

| Oxidative Amidation | Aldehyde + Amine | Cu-MOF, NCS, TBHP | Bypasses the carboxylic acid oxidation state. | nih.gov |

| From Esters (Aminolysis) | Ester + Amine | Heat, sometimes with catalyst | Less reactive than acid chlorides; often requires forcing conditions. | researchgate.netnih.gov |

A multi-step pathway to benzamides can proceed through an ester intermediate. In this approach, a benzoic acid derivative is first converted to its corresponding ester via esterification. This is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification). researchgate.net

This sequence is particularly relevant for the synthesis of complex molecules where functional group tolerance is a concern. For example, a synthetic route for novel benzamides involved an initial esterification step, followed by several other transformations before the final aminolysis step to form the amide. nih.gov

Targeted Trifluoromethylation Strategies

The trifluoromethyl (CF3) group is a critical substituent in many modern pharmaceuticals and agrochemicals due to its unique electronic properties, metabolic stability, and lipophilicity. wikipedia.orgmdpi.comtcichemicals.com Consequently, numerous methods have been developed for its introduction into aromatic rings. mdpi.com

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)–CF3 bonds. mdpi.com These methods typically involve the reaction of an aryl halide or its equivalent with a trifluoromethyl source.

Copper-Mediated Reactions: Copper is the most common metal used in these transformations. wikipedia.org The McLoughlin-Thrower reaction, an early example, involves reacting an iodoarene with trifluoroiodomethane (CF3I) and copper powder at high temperatures. wikipedia.org More broadly, trifluoromethyl copper(I) reagents, often generated in situ, are effective for the trifluoromethylation of aryl halides. wikipedia.orgmdpi.com

Palladium-Catalyzed Reactions: Palladium complexes have also been successfully employed to catalyze the trifluoromethylation of aryl halides and boronic acids using either nucleophilic (e.g., Ruppert-Prakash reagent) or electrophilic (e.g., Umemoto's reagent) CF3 sources. princeton.edud-nb.info

These coupling reactions are indispensable for building complex trifluoromethylated aromatics from pre-functionalized precursors. princeton.edu

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then adds to an aromatic ring. rsc.org This approach has gained significant traction due to the development of new radical precursors and the advent of photoredox catalysis, which allows reactions to proceed under mild conditions. princeton.eduacs.org

Key reagents for generating •CF3 radicals include:

Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent): Generates •CF3 upon oxidation, often with an oxidant like tert-butyl hydroperoxide. wikipedia.orgtcichemicals.com

Trifluoroiodomethane (CF3I): Can generate •CF3 radicals under photochemical conditions or with a radical initiator like triethylborane. wikipedia.org

Umemoto and Togni Reagents: These electrophilic CF3 donors can also participate in radical pathways, particularly under photoredox conditions. acs.orgbohrium.com

Trifluoromethanesulfonyl chloride (CF3SO2Cl): Used with a photoredox catalyst and a light source, this reagent can efficiently trifluoromethylate aromatic and heteroaromatic systems at room temperature. wikipedia.org

Radical strategies are valuable for the late-stage functionalization of complex molecules and can offer complementary regioselectivity to ionic methods. princeton.eduacs.org

In nucleophilic trifluoromethylation, a "CF3⁻" anion equivalent is delivered to an electrophilic substrate. wikipedia.org While the free trifluoromethyl anion is highly unstable, several reagents have been developed to generate and transfer it effectively. wikipedia.orgumich.edu

Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent): This is the most widely used nucleophilic trifluoromethylating agent. wikipedia.orgtcichemicals.com In the presence of a fluoride (B91410) source (e.g., TBAF), it releases a trifluoromethyl anion equivalent that can react with various electrophiles. wikipedia.orgsigmaaldrich.com Its application extends to the copper-catalyzed nucleophilic trifluoromethylation of aryl halides. tcichemicals.com

Fluoroform (CF3H): In combination with a strong base, fluoroform can act as a precursor to the CF3⁻ anion for reactions with certain electrophiles like aldehydes. wikipedia.org

Borazine-CF3 Adducts: Researchers have developed recyclable borazine-CF3 adducts that can stabilize the CF3⁻ anion and transfer it with high efficiency, offering a more economical and sustainable alternative to silicon-based reagents. umich.edu

| Reaction Type | Reagent Name | Chemical Formula / Type | Typical Use Case | Reference |

|---|---|---|---|---|

| Coupling | Trifluoroiodomethane/Copper | CF₃I / Cu | Reaction with aryl iodides (McLoughlin-Thrower). | wikipedia.org |

| Radical | Langlois Reagent | CF₃SO₂Na | Generation of •CF₃ with an oxidant. | wikipedia.orgtcichemicals.com |

| Radical | Triflyl Chloride | CF₃SO₂Cl | Photoredox-catalyzed trifluoromethylation. | wikipedia.org |

| Nucleophilic | Ruppert-Prakash Reagent | (CH₃)₃SiCF₃ | Fluoride-activated CF₃⁻ source for carbonyls and aryl halides (with Cu). | wikipedia.orgtcichemicals.comsigmaaldrich.com |

| Electrophilic/Radical | Togni/Umemoto Reagents | Hypervalent Iodine / Sulfonium Salts | Electrophilic or radical trifluoromethylation of (hetero)arenes. | acs.orgtcichemicals.combohrium.com |

Electrophilic Trifluoromethylation Techniques

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a key step in the synthesis of many modern pharmaceuticals and materials. Electrophilic trifluoromethylation has emerged as a powerful strategy, utilizing reagents that deliver a "CF₃⁺" equivalent to a nucleophilic substrate. researchgate.net The direct C-H trifluoromethylation of arenes via a radical pathway is of particular interest, though controlling site-selectivity remains a significant challenge. nih.gov

Several classes of shelf-stable and effective electrophilic trifluoromethylating reagents have been developed and are now commercially available. beilstein-journals.org These are often based on hypervalent iodine or chalcogenide structures. researchgate.net

Key reagents include:

Yagupolskii's Reagents: In 1984, Yagupolskii and co-workers developed diaryl(trifluoromethyl)sulfonium salts, the first effective electrophilic trifluoromethylating agents. beilstein-journals.orgchem-station.com

Umemoto's Reagents: These reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are widely used for the trifluoromethylation of a broad range of nucleophiles and are known for their high stability and reactivity. beilstein-journals.orgchem-station.com

Togni's Reagents: Hypervalent iodine reagents, like 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, are highly effective and among the most prominent reagents used in modern synthesis. researchgate.netchem-station.com

Shibata's Reagents: Trifluoromethylsulfoximine salts represent another class of effective electrophilic CF₃ sources. researchgate.net

These reagents can be used to introduce the CF₃ group onto benzamide scaffolds, although directing the substitution to a specific position, such as ortho to an amino group, often requires multi-step synthetic sequences or advanced C-H activation strategies. For instance, a strategy for para-selective C-H trifluoromethylation of benzamide derivatives has been developed using iminium activation, which proceeds through a radical-type nucleophilic substitution. nih.gov

Table 1: Prominent Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Compound | Developer(s) |

|---|---|---|

| Hypervalent Iodine | 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one | Togni |

| Dibenzothiophenium Salts | S-(trifluoromethyl)dibenzothiophenium triflate | Umemoto |

| Diarylsulfonium Salts | Diaryl(trifluoromethyl)sulfonium salt | Yagupolskii |

| Sulfoximine Salts | Trifluoromethylsulfoximine salt | Shibata |

Asymmetric Trifluoromethylation Syntheses

The construction of chiral molecules containing a trifluoromethyl group is of paramount importance. Asymmetric C-H trifluoromethylation provides a direct route to these valuable compounds, although controlling enantioselectivity is a significant challenge. nih.govacs.org

A notable advancement is the SCpRh(III)-catalyzed asymmetric aryl C-H trifluoromethylalkylation reaction. nih.govacs.org Using N-methoxybenzamides as substrates and reacting them with β-trifluoromethyl-α,β-unsaturated ketones, this method yields chiral CF₃-bearing products in moderate to good yields and with high enantioselectivity (up to 81% yield and 96% ee). nih.govacs.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope. nih.govacs.org

Alternative strategies focus on the asymmetric synthesis of trifluoromethylated amines, which can be precursors or analogues. One such approach involves the highly enantioselective catalytic isomerization of trifluoromethyl imines using a chiral organic catalyst, a 9-OH cinchona alkaloid. nih.gov This method is applicable to both aryl and alkyl trifluoromethyl imines, providing access to a wide range of chiral amines. nih.gov

Table 2: Research Findings in Asymmetric Trifluoromethylation

| Method | Catalyst / Reagent | Substrate | Product Type | Key Finding |

|---|---|---|---|---|

| Asymmetric C-H Trifluoromethylalkylation | SCpRh(III) | N-Methoxybenzamides | Chiral CF₃-bearing adducts | Up to 81% yield and 96% enantiomeric excess (ee). nih.govacs.org |

| Asymmetric Imine Isomerization | Chiral Organic Catalyst (Cinchona Alkaloid) | Trifluoromethyl Imines | Chiral Trifluoromethylated Amines | Provides access to both aromatic and aliphatic chiral amines. nih.gov |

Functional Group Transformations and Derivatization

The introduction of an amino group onto a benzamide scaffold can be achieved through various methods. A common and reliable strategy involves the reduction of a corresponding nitro-substituted benzamide. acs.org This reduction is typically performed using reagents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. acs.org

Another approach is through nucleophilic aromatic substitution (SNAAr). For instance, 3-amino-substituted 1,2-benzisoxazoles, which are structurally related to benzamides, can be efficiently synthesized from a 3-chloro-1,2-benzisoxazole (B94866) precursor by reacting it with various amines under microwave-promoted conditions. researchgate.net This highlights the potential for introducing the amino group by displacing a suitable leaving group on the aromatic ring.

The synthesis of specific isomers, such as 3-amino-2-methylbenzotrifluoride, a key intermediate for certain therapeutic agents, can involve more complex, multi-step sequences starting from a substituted benzotrifluoride (B45747) and involving condensation and chemical reduction steps. google.com

The amino and trifluoromethyl groups on the benzamide core offer opportunities for further chemical modification to create diverse analogues.

Amino Group Modifications: The primary amine group is nucleophilic and can be readily modified using a variety of electrophilic reagents. nih.gov Standard transformations include acylation, sulfonylation, and alkylation. These reactions allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships. For example, N-substituted benzamide derivatives can be synthesized as part of the development of new bioactive compounds. researchgate.net

Trifluoromethyl Group Modifications: The CF₃ group is generally considered to be chemically stable and less reactive than a methyl (CH₃) group due to the strong C-F bonds. researchgate.netrsc.org Its high electronegativity significantly influences the electronic properties of the molecule. researchgate.net While direct chemical transformation of the CF₃ group is challenging, its presence profoundly affects the reactivity of the rest of the molecule. For instance, the CF₃ group is a powerful electron-withdrawing group, which can influence the acidity of nearby protons and the reactivity of the aromatic ring towards certain reagents. researchgate.net

The amide functionality within the benzamide structure can serve as a powerful directing group in metal-catalyzed C-H functionalization reactions. nih.gov This allows for the selective introduction of new functional groups at positions ortho to the amide, a strategy that is synthetically valuable for creating complex molecules.

For example, palladium-catalyzed reactions can utilize the amide to direct C-H activation. A palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids has been developed as a direct route to N-allylbenzamides. acs.org Similarly, ruthenium-catalyzed imidation of aryl ketones (a related carbonyl compound) can yield valuable 2-amino-phenones, which are precursors to nitrogen-containing heterocycles. nih.gov These examples demonstrate that the benzamide group is not merely a static component but can be an active participant in directing subsequent chemical transformations on the molecule.

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of 3-Amino-2-(trifluoromethyl)benzamide and its analogues requires careful optimization of reaction conditions. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the amidation step, which forms the core benzamide structure, various conditions can be explored. A process for preparing 2-(trihalomethyl) benzamide from the corresponding acyl chloride involves reacting it with ammonia in a solvent like isopropanol (B130326) at low temperatures (e.g., -10°C to 0°C) for several hours. google.com In other systems, dehydrative amidation between a carboxylic acid and an amine can be catalyzed by boron-based organocatalysts, with reaction times and temperatures adjusted to maximize conversion. acs.org

In the synthesis of related compounds, optimization studies have shown that factors like catalyst loading and the presence of an oxidant can dramatically affect yield and reaction time. researchgate.net For instance, in one study, increasing the reaction temperature from room temperature to 80°C resulted in a 70% yield where none was observed before. researchgate.net The development of a synthetic method for 2-trifluoromethyl benzamide from 2,3-dichlorotrifluorotoluene focused on achieving a high total yield (>67%) and purity (>97%) by carefully controlling each step of the multi-stage process. google.com Such systematic optimization is crucial for developing efficient and scalable synthetic routes.

Table 3: Factors in Reaction Optimization

| Parameter | Influence on Reaction | Example |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Increasing temperature from RT to 80°C increased amide synthesis yield from 0% to 70%. researchgate.net |

| Catalyst | Determines reaction pathway and efficiency. | Boron-based organocatalysts are effective for dehydrative amidation. acs.org |

| Solvent | Influences solubility and reactivity of reagents. | Isopropanol is used as a solvent for the reaction of an acyl chloride with ammonia. google.com |

| Reaction Time | Determines the extent of reaction completion. | Amidation reactions can range from minutes to several hours depending on the specific method. google.comacs.org |

Advanced Structural Elucidation and Conformational Analysis of this compound

The precise characterization of molecular structure is fundamental to understanding the chemical and physical properties of a compound. For this compound, a combination of advanced spectroscopic techniques is employed to confirm its covalent framework and explore its conformational dynamics. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to this analytical endeavor, providing unambiguous evidence of its constitution and insights into its three-dimensional nature.

**3.1. Spectroscopic Methodologies for Comprehensive Structural Characterization

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For this compound, a suite of NMR experiments is used to assign the structure and probe its features.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the foundational data for confirming the core structure of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the aromatic ring and the amide and amine functional groups. The aromatic region would display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The chemical shifts of the amide (-CONH₂) and amine (-NH₂) protons can vary depending on the solvent and concentration, often appearing as broad singlets.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the amide group, typically found in the 165-170 ppm range, and the carbons of the aromatic ring. The carbon atom directly bonded to the trifluoromethyl (CF₃) group is characteristically split into a quartet due to one-bond C-F coupling. The chemical shifts are influenced by the electronic effects of the amino and trifluoromethyl substituents. While specific experimental data for this compound is not publicly available, expected chemical shifts can be predicted based on analyses of similar structures like 3-aminobenzamide (B1265367) and other trifluoromethyl-substituted aromatic compounds. researchgate.netchemicalbook.com

Predicted NMR Data for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic-H | ~6.8-7.6 | C=O | ~168 |

| -NH₂ | ~5.0-6.0 (broad) | C-CF₃ | ~125-130 (quartet) |

| -CONH₂ | ~7.5-8.0 (broad) | CF₃ | ~124 (quartet) |

| Aromatic C-NH₂ | ~145-150 | ||

| Aromatic C-H | ~115-135 | ||

| Aromatic C-CONH₂ | ~130-135 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically for analyzing fluorinated compounds. The trifluoromethyl group on this compound serves as an excellent probe for ¹⁹F NMR studies. The spectrum typically shows a single sharp signal, as all three fluorine atoms are chemically equivalent.

The chemical shift of the CF₃ group is highly sensitive to its local electronic and steric environment. nih.gov This sensitivity makes ¹⁹F NMR a powerful tool for detecting subtle conformational changes or intermolecular interactions involving the trifluoromethyl moiety. In studies of proteins and peptides, CF₃ groups are often used as labels because their chemical shifts can report on changes in the surrounding environment. nih.gov For this compound, any variations in the conformation that alter the proximity of the CF₃ group to the amino or amide groups could be reflected in the ¹⁹F chemical shift.

To unambiguously assign all signals in the ¹H and ¹³C NMR spectra and to gain deeper conformational insights, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (H-H) spin-spin couplings, which would be used to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the two aromatic carbons bearing the substituents (-NH₂ and -CF₃). For instance, correlations would be expected between the amide protons and the carbonyl carbon. psu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing critical information about the molecule's 3D structure and preferred conformation. nih.govresearchgate.net For example, NOESY could reveal the spatial proximity between the CF₃ group and the protons on the adjacent amino group or the aromatic ring.

While this compound is an achiral molecule, its functional groups and the sensitive ¹⁹F NMR probe make it a candidate for studies involving chiral recognition. Such studies often use chiral solvating agents (CSAs) or chiral derivatizing agents to induce diastereomeric environments that can be distinguished by NMR.

The trifluoromethylphenyl moiety is known to be effective in chiral sensing systems. nih.gov In a hypothetical study, if this compound were to interact with a chiral host molecule (like a cyclodextrin (B1172386) or a chiral polymer), the ¹H and ¹⁹F NMR signals could split into two sets, one for each enantiomer of the host interacting with the achiral guest. The magnitude of the chemical shift difference (Δδ) would provide a measure of the enantioselectivity of the interaction. nih.govresearchgate.net This approach allows for the detailed investigation of the intermolecular forces driving chiral recognition.

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns upon ionization. unito.it For this compound (Molecular Weight: 204.15 g/mol ), techniques like electrospray ionization (ESI) or electron ionization (EI) would be used.

Under mass spectrometric conditions, the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation would likely involve the cleavage of the amide and amino groups, which are common fragmentation pathways for such compounds. rsc.orgsigmaaldrich.com

Expected fragmentation pathways include:

Loss of the amino group (-NH₂), resulting in a fragment ion.

Loss of the entire carboxamide moiety (-CONH₂).

Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group.

Sequential loss of fluorine atoms or the entire CF₃ group.

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted Fragment Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₇F₃N₂O]⁺ | 204.05 | Molecular Ion |

| [M-NH₂]⁺ | [C₈H₅F₃NO]⁺ | 188.03 | Loss of amino group |

| [M-CONH₂]⁺ | [C₇H₄F₃N]⁺ | 160.03 | Loss of carboxamide group |

| [C₇H₅F₃N]⁺ | [C₇H₅F₃N]⁺ | 161.04 | Benzonitrile derivative after rearrangement |

| [M-CF₃]⁺ | [C₈H₇N₂O]⁺ | 135.06 | Loss of trifluoromethyl group |

Advanced Structural Elucidation and Conformational Analysis of 3 Amino 2 Trifluoromethyl Benzamide

Spectroscopic Methodologies for Comprehensive Structural Characterization

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in 3-amino-2-(trifluoromethyl)benzamide and probing its conformational landscape. The vibrational modes of the molecule, which are sensitive to bond strengths, bond angles, and substituent effects, provide a unique "fingerprint."

Key functional group vibrations for this compound are expected in distinct regions of the spectrum. The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. The primary amide (-CONH₂) group is characterized by several key bands: the N-H stretching vibrations, which can be influenced by hydrogen bonding, also appear in the 3100-3400 cm⁻¹ region. The amide I band (primarily C=O stretching) is anticipated around 1650-1690 cm⁻¹, while the amide II band (a mix of N-H bending and C-N stretching) is expected near 1600-1650 cm⁻¹.

The trifluoromethyl (-CF₃) group has strong characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are typically observed in the 1100-1200 cm⁻¹ and 1200-1350 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane bending modes, indicative of the substitution pattern on the benzene (B151609) ring, appear in the 690-900 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-CF₃ stretching mode are often strong in the Raman spectrum. Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can offer insights into the molecule's conformation, such as the orientation of the amide and trifluoromethyl groups relative to the benzene ring.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | 3400-3500 |

| Symmetric Stretch | 3300-3400 | |

| Amide (-CONH₂) | N-H Stretch | 3100-3400 |

| Amide I (C=O Stretch) | 1650-1690 | |

| Amide II (N-H Bend, C-N Stretch) | 1600-1650 | |

| Trifluoromethyl (-CF₃) | Asymmetric C-F Stretch | 1200-1350 |

| Symmetric C-F Stretch | 1100-1200 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's conjugated system.

For this compound, the benzene ring, amino group, and carbonyl group form a conjugated system. Electronic transitions such as π → π* and n → π* are expected. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the aromatic system and are usually observed in the 200-300 nm range. The presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzamide (B126).

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Aromatic Ring, C=O | 200 - 300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide invaluable information on its bond lengths, bond angles, and the conformation of the molecule in the crystalline form.

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound would be dictated by a variety of intermolecular interactions. Hydrogen bonding is expected to be a dominant force, with the amino and amide groups acting as hydrogen bond donors and the carbonyl oxygen and potentially the fluorine atoms of the trifluoromethyl group acting as acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks.

Polymorphism and Crystal Engineering of Trifluoromethylated Benzamides

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those capable of forming hydrogen bonds. nih.gov Different polymorphs can exhibit distinct physical properties. Trifluoromethylated benzamides, with their potential for varied intermolecular interactions, are candidates for polymorphic behavior. The study of polymorphism in this compound would involve crystallizing the compound under various conditions to identify different crystalline forms and analyzing their thermodynamic relationships. Crystal engineering principles could then be applied to understand and potentially control the formation of specific polymorphs.

Conformational Analysis in Crystalline States

The solid-state conformation of this compound, as revealed by X-ray crystallography, would provide key insights into the steric and electronic effects of the substituents. The dihedral angles between the plane of the benzene ring and the amide and trifluoromethyl groups would be of particular interest. These angles are influenced by a balance between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice. In related substituted benzamides, significant tilting of the aryl rings relative to the amide plane has been observed to facilitate more favorable hydrogen bonding and π-stacking interactions in the crystal structure.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a purified sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on its molecular formula, C₈H₇F₃N₂O. Agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C₈H₇F₃N₂O)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 47.06 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.46 |

| Fluorine | F | 18.998 | 3 | 56.994 | 27.91 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.72 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.84 |

| Total | | | | 204.151 | 100.00 |

Computational Chemistry and Theoretical Investigations of 3 Amino 2 Trifluoromethyl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Theoretical investigations using DFT are standard practice for elucidating the properties of novel compounds. This would typically involve the following analyses, for which specific data on 3-Amino-2-(trifluoromethyl)benzamide is unavailable.

Geometry Optimization and Electronic Structure Analysis

The foundational step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. This process yields critical information on bond lengths, bond angles, and dihedral angles. For related benzamide (B126) structures, studies have shown how substituents influence the planarity of the phenyl ring and the orientation of the amide group. researchgate.net However, the precise optimized parameters for this compound have not been documented.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distribution)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability. researchgate.net While the conceptual framework is clear, the calculated HOMO-LUMO energies and their distribution across the this compound structure are not available in published research.

Molecular Electrostatic Potential (MESP) Mapping

An MESP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. nih.gov This is invaluable for predicting intermolecular interactions. For other benzamides, MESP maps have been used to identify sites for hydrogen bonding and potential interaction with biological targets. No such specific map or analysis for this compound has been found.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

These calculations quantify a molecule's response to an external electric field and are essential for predicting its nonlinear optical (NLO) properties. The total static dipole moment (μ), mean polarizability (α), and first-order hyperpolarizability (β) are typically calculated to evaluate NLO potential. tandfonline.com While comparative data exists for other organic molecules, these values have not been computationally determined and published for the target compound.

Thermochemical Properties Determination

Computational methods can predict thermochemical properties such as the enthalpy of formation and lattice energy, which are fundamental to understanding the compound's stability and energetics. No specific published data for these properties for this compound could be located.

Vibrational Spectra Simulation and Comparison with Experimental Data

DFT calculations are frequently used to simulate vibrational spectra (Infrared and Raman). These theoretical spectra are then compared with experimental data to confirm the molecular structure and provide a detailed assignment of vibrational modes. This type of analysis, which is crucial for structural confirmation, has not been published for this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Trifluoromethyl Benzamide and Analogues

Influence of Trifluoromethyl and Amino Groups on Aromatic System Reactivity

The reactivity of the benzene (B151609) ring in 3-Amino-2-(trifluoromethyl)benzamide towards electrophilic aromatic substitution is a nuanced balance of the electronic effects of its substituents. The amino group (-NH2) is a powerful activating group. rsc.org Through its +R (resonance) effect, the nitrogen lone pair can delocalize into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions. rsc.org This makes the ring more susceptible to attack by electrophiles.

Conversely, the trifluoromethyl group (-CF3) is a strong deactivating group. acs.org Its potent -I (inductive) effect, stemming from the high electronegativity of the fluorine atoms, withdraws electron density from the ring, making it less reactive towards electrophiles. rsc.org The -CF3 group primarily directs incoming electrophiles to the meta position.

Hydrolytic Reactivity and Stability of the Amide Bond

The amide bond is generally stable, but its hydrolysis can be catalyzed by acidic or basic conditions. acs.org The rate of hydrolysis of the amide bond in this compound is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the benzene ring can affect the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate formed during hydrolysis.

Reduction and Oxidation Reactions of Substituted Benzamides

The functional groups on this compound offer sites for both reduction and oxidation reactions.

Reduction:

The amide functional group itself is generally resistant to reduction but can be reduced under harsh conditions using strong reducing agents like lithium aluminum hydride. More relevant to this molecule is the potential for reduction of other functional groups. While the amino and trifluoromethyl groups are typically stable to common reducing conditions, if a nitro group were present instead of the amino group (as in a synthetic precursor), it could be readily reduced to the amine. Common methods for reducing an aromatic nitro group include catalytic hydrogenation (e.g., H2 over Pd/C) or using metals in acidic media (e.g., Sn, Fe, or Zn in HCl). google.com

Oxidation:

The amino group on the aromatic ring makes the molecule susceptible to oxidation. Oxidation of anilines can lead to a variety of products, including colored polymeric materials. The specific outcome depends on the oxidant and reaction conditions. Computational studies on amino-substituted benzamides have shown that the amino group can be a site of reactivity in antioxidant processes. acs.orgnih.gov The trifluoromethyl group is highly resistant to oxidation. The benzene ring itself can be oxidized under vigorous conditions, but this typically results in degradation of the molecule.

Kinetic Studies of Reaction Pathways and Rate Determination

Detailed kinetic studies specifically on this compound are not widely available in the public literature. However, kinetic investigations of related substituted benzamides provide insights into the factors that would govern its reaction rates.

For example, kinetic studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives with electron-withdrawing groups have shown that the rate constants are dependent on the concentration of hydronium and hydroxide (B78521) ions, indicating specific acid and base catalysis. nih.govbohrium.com The rates of these reactions were found to be influenced by the nature of the substituents on the aromatic ring. nih.govbohrium.com

Similarly, kinetic studies on the conversion of methyl benzoate (B1203000) to benzamide (B126) have been performed, revealing complex kinetics with product inhibition being a significant factor. rsc.org A kinetic study of the metabolism of various substituted benzoic acids and benzamides in rabbits has also been reported, highlighting the importance of substitution patterns on reaction rates in a biological context. nih.gov

Based on these studies, it can be inferred that a kinetic investigation of reactions involving this compound, such as its hydrolysis, would likely reveal a dependence on pH and that the rate would be influenced by the combined electronic effects of the amino and trifluoromethyl substituents.

Mechanistic Elucidation of Novel Chemical Transformations

The unique combination of functional groups in this compound and its analogues makes them interesting substrates for investigating novel chemical transformations, particularly those involving radical intermediates.

Radical Mechanisms and Fragment Recombination Pathways

Recent research has focused on the radical trifluoromethylation of arenes. researchgate.net While this is often a C-H functionalization, the principles are relevant. Studies have shown that the trifluoromethylation of benzamide derivatives can proceed via a radical-type nucleophilic substitution. researchgate.netnih.govresearchgate.net This process can be facilitated by photoredox catalysis, where a trifluoromethyl radical is generated and adds to the aromatic ring. researchgate.netnih.govresearchgate.net The regioselectivity of such reactions is a key challenge. researchgate.netresearchgate.net

Furthermore, radical-mediated cyclization of benzamides has been demonstrated to produce perfluorinated isoquinolinediones. rsc.org This type of reaction involves the generation of a radical that undergoes a cascade of addition and cyclization reactions. rsc.org The trifluoromethyl group in this compound could potentially participate in or influence such radical pathways. The defluorinative functionalization of trifluoromethyl groups via radical intermediates is another area of active research, which could potentially be applied to this molecule. ccspublishing.org.cn

Characterization of Novel Reactive Intermediates (e.g., Isodiazenes)

The primary amino group of this compound is a handle for the generation of novel reactive intermediates. One such class of intermediates is isodiazenes. Recent studies have reported the deamination of primary amines and anilines via the formation of a monosubstituted isodiazene intermediate. cncb.ac.cnorganic-chemistry.orgnih.govacs.org This reaction proceeds under mild conditions and involves an anomeric amide reagent that facilitates the transformation. cncb.ac.cnorganic-chemistry.orgnih.govacs.org

Mechanistic and computational studies have shown that the primary isodiazene can decompose to form cage-escaping free radical species. cncb.ac.cnnih.govacs.org These radicals then participate in a hydrogen-atom transfer chain process. cncb.ac.cnnih.govacs.org The application of this chemistry to this compound could provide a pathway for its conversion to 2-(trifluoromethyl)benzamide, effectively removing the amino group. The characterization of the transient isodiazene and subsequent radical intermediates would be a key aspect of such a mechanistic investigation.

Intramolecular Rearrangement Reactions (e.g., Heteroatom Rearrangement On Nitrogen - HERON)

Intramolecular rearrangements are a key class of reactions in organic chemistry, and for derivatives of this compound, the potential for such transformations is of significant interest. One notable, albeit less common, rearrangement is the Heteroatom Rearrangement on Nitrogen (HERON) reaction. The HERON reaction is a process that typically occurs in anomeric amides, which are characterized by having two heteroatom substituents on the amide nitrogen. This arrangement leads to a destabilization of the amide bond due to stereoelectronic effects, specifically the anomeric effect.

The general mechanism of the HERON reaction involves the migration of one of the heteroatom substituents from the nitrogen atom to the carbonyl carbon. This migration is concerted with the cleavage of the amide C-N bond, resulting in the formation of an acyl derivative and a nitrene species stabilized by the remaining heteroatom. This reaction is driven by a reduction in amide resonance and the anomeric destabilization of the bond between the nitrogen and the migrating heteroatom.

While direct studies on the HERON reaction of this compound itself are not prevalent in the literature, research on analogous N-substituted benzamides provides a framework for understanding its potential reactivity. For a HERON-type reaction to occur with a derivative of this compound, the amino group would need to be further substituted with a suitable migrating group, such as an alkoxy or acyloxy group.

A related and more broadly observed type of intramolecular rearrangement in amino-substituted heterocyclic systems involves the nucleophilic attack of an exocyclic amine onto the ring. For instance, studies on α-amino acid amide derivatives of 2-aminobenzothiazoles have shown that the exocyclic amine can attack the C2 carbon of the thiazole (B1198619) ring. nih.gov This leads to the formation of a spiro intermediate, which then undergoes ring-opening and subsequent oxidation to form a disulfide. nih.gov This reaction is particularly efficient when the attacking amine is part of a conformationally restricted system, such as a proline residue, which pre-organizes the molecule for the intramolecular attack. nih.gov

This type of rearrangement, while not a HERON reaction, highlights the potential for the amino group in a substituted benzamide to participate in intramolecular cyclization and rearrangement processes. The electron-withdrawing nature of the trifluoromethyl group at the 2-position of this compound would likely influence the electrophilicity of the aromatic ring and the nucleophilicity of the amino group, thereby affecting the feasibility and rate of such rearrangements.

Table 1: Examples of Intramolecular Rearrangements in Analagous Systems

| Starting Material | Conditions | Product | Yield (%) | Reference |

| l-proline riluzole (B1680632) amide | DIPEA, 40 °C, 72 hr | Disulfide product | High | nih.gov |

| 2-thiosemicarbazide benzothiazoles | Mild conditions | Imidazolium substituted phenyl disulfides | - | nih.gov |

This table presents data from studies on analogous compounds to illustrate the concept of intramolecular rearrangements.

Impact of Solvent, pH, and Catalysts on Reaction Outcomes

The outcome of chemical reactions involving this compound and its analogues is significantly influenced by the choice of solvent, the pH of the reaction medium, and the presence or absence of catalysts. These factors can affect reaction rates, product selectivity, and even the reaction mechanism itself.

Solvent Effects:

The solvent plays a crucial role in solvating the reactants, intermediates, and transition states. The polarity of the solvent can have a profound impact on reaction pathways. For instance, in the cyclization of 2-aminobenzylamine with an aldehyde, methanol (B129727) was found to be the ideal solvent when using sodium hypochlorite (B82951) as an oxidant. researchgate.net In another study on the copper-catalyzed cyclization of 2-alkynylanilines, the solvent was shown to play a divergent role. nih.gov In a nitrile solvent, the reaction yielded N-(quinolin-2-yl)amides, whereas in other solvents, quinolin-2(1H)-ones were the major products. nih.gov This demonstrates that the solvent can be more than just a medium and can actively participate in the reaction.

In the context of rearrangements, a patent describing the conversion of N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide to 3-amino-4-X-2-methylthiomethylbenzotrifluoride notes that the reaction can be carried out in various solvents, including halogenated hydrocarbons, aromatic hydrocarbons, and cyclic ethers, with 1,2-dichloroethane (B1671644) being preferred. google.com

pH Effects:

The pH of the reaction medium is a critical parameter, especially for reactions involving amino and amide groups, which have acidic and basic properties. The protonation state of these functional groups can dramatically alter their reactivity. For example, the hydrolysis of amides is well-known to be catalyzed by both acids and bases. rsc.org Studies on the pH-dependent hydrolysis of maleamic acid derivatives have shown that the rate and selectivity of hydrolysis are significantly affected by the pH of the solution. rsc.org

While specific pH-dependent studies on this compound are scarce, it can be inferred that under acidic conditions, the amino group would be protonated, reducing its nucleophilicity. Conversely, under basic conditions, the amide proton could be abstracted, potentially facilitating different reaction pathways.

Catalyst Effects:

Catalysts are widely used to accelerate reaction rates and control selectivity. In the synthesis of 3-(imino)isoindolin-1-ones from 2-bromobenzamides, a cobalt catalyst was found to be effective. mdpi.comnih.gov The choice of base as a co-catalyst was also critical, with triethylamine (B128534) providing the best results compared to other organic and inorganic bases. mdpi.com

In a different study, an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide (B1297820) was itself used as a highly active organocatalyst for asymmetric nitro-Michael reactions. acs.orgnih.gov This highlights the potential for trifluoromethyl-substituted benzamides to act as ligands or catalysts in various transformations. The synthesis of N-substituted benzamide derivatives has also been shown to be influenced by the choice of catalyst, with palladium on carbon (Pd/C) being used for hydrogenation reactions.

The presence of a tertiary amine catalyst, such as triethylamine, was found to be beneficial in the rearrangement of N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide, allowing the reaction to proceed at a lower temperature. google.com

Table 2: Influence of Reaction Conditions on Analogous Benzamide Reactions

| Reaction | Reactants | Catalyst/Reagent | Solvent | Key Finding | Reference |

| Cyclization | 2-aminobenzylamine, aldehyde | NaOCl | Methanol | Methanol was the ideal solvent for this oxidative cyclization. | researchgate.net |

| Cyclization | 2-alkynylanilines, ClCF₂COONa | Cu-catalyst | Nitrile vs. other solvents | Solvent directs the reaction to form either N-(quinolin-2-yl)amides or quinolin-2(1H)-ones. | nih.gov |

| Cyclization | 2-bromobenzamides, carbodiimides | Cobalt catalyst, Triethylamine | Acetonitrile | Triethylamine was the most effective base. | mdpi.comnih.gov |

| Rearrangement | N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide | Triethylamine | 1,2-dichloroethane | Tertiary amine catalyst lowered the required reaction temperature. | google.com |

This table summarizes findings from studies on analogous systems to illustrate the impact of solvent, pH, and catalysts on reaction outcomes.

Applications in Advanced Chemical and Materials Science Research

Role as Synthetic Reagents in Organic Synthesis

3-Amino-2-(trifluoromethyl)benzamide serves as a key intermediate in the synthesis of a variety of more complex molecules. Its reactive sites, primarily the amino and benzamide (B126) groups, allow for a range of chemical modifications.

The presence of multiple functional groups on the benzamide ring necessitates selective transformations to achieve desired synthetic outcomes. While specific research on selective transformations of this compound is not extensively documented in publicly available literature, the general reactivity of its constituent functional groups provides a basis for potential transformations. For instance, the amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. Furthermore, the amide functionality can be hydrolyzed or reduced under specific conditions. The trifluoromethyl group is generally stable but can influence the reactivity of the aromatic ring.

A related compound, 3-aminobenzotrifluoride, which shares the core trifluoromethylaniline structure, is known to be a precursor for various pharmaceutical and agrochemical products. chempoint.comchempoint.com Its synthesis and subsequent reactions provide a model for the potential transformations of this compound. For example, 3-aminobenzotrifluoride is used in the synthesis of diuretics, prostaglandins, and anti-androgens. chempoint.com

The structure of this compound makes it a suitable starting material for the construction of complex heterocyclic and polycyclic scaffolds. The amino and amide groups can participate in cyclization reactions to form various ring systems.

For example, a study on the synthesis of fluorinated 3-aminobenzofurans utilized a tandem SNAr-cyclocondensation strategy starting from perfluorinated benzonitriles. nih.gov Although not directly involving this compound, this methodology highlights how amino and cyano (a precursor to amide) functionalities on a fluorinated ring can be used to build complex heterocyclic systems.

Similarly, research on the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino(thio)phenols with a source of the trifluoromethyl group. rsc.org This suggests that the amino group of this compound could react with appropriate reagents to form fused heterocyclic systems.

A patent for the synthesis of 2-trifluoromethyl benzamide from 2,3-dichlorotrifluorotoluene demonstrates a multi-step process involving fluorination, cyanation, hydrogenation, and hydrolysis. google.com This indicates the industrial interest in trifluoromethylated benzamide structures as precursors to more complex molecules.

Contributions to Methodological Advancements in Chemical Analysis

While specific studies detailing the use of this compound as an analytical reagent are scarce, its structural features suggest potential applications. The presence of the trifluoromethyl group can be exploited in ¹⁹F NMR spectroscopy for analytical purposes, offering a sensitive and background-free detection method. Furthermore, the amino group can be derivatized with chromophoric or fluorophoric reagents to facilitate detection and quantification by UV-Vis or fluorescence spectroscopy.

The development of analytical methods for related fluorinated compounds, such as the use of highly fluorinated polymers as additives in capillary electromigration separation of various analytes, demonstrates the potential utility of fluorinated compounds in advancing analytical techniques. google.com

Potential in Novel Material Design (e.g., Fluorinated Organic Materials)

The incorporation of trifluoromethyl groups into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and solubility in organic solvents, while also lowering their dielectric constant and surface energy. These properties are highly desirable for applications in electronics, aerospace, and coatings.

Although direct polymerization or incorporation of this compound into polymers is not widely reported, the synthesis of fluorinated polyimides from diamine monomers containing trifluoromethyl groups illustrates the potential of such building blocks. prepchem.com These polyimides exhibit high thermal stability, low water absorption, and low dielectric constants, making them suitable for microelectronics applications. prepchem.com The amino group of this compound could potentially be utilized for its incorporation into polymer backbones, such as polyamides or polyimides, to create novel fluorinated materials with tailored properties.

Utilization in Advanced Catalysis Research (e.g., Ligands in Metal-Catalyzed Reactions)

The amino and amide functionalities in this compound can act as coordinating sites for metal ions, suggesting its potential as a ligand in metal-catalyzed reactions. The electronic properties of the ligand, influenced by the electron-withdrawing trifluoromethyl group, could modulate the catalytic activity and selectivity of the metal center.

While there is no direct evidence of this compound being used as a ligand, related benzamide and aminobenzotrifluoride structures have been explored in catalysis. For instance, O-benzoylhydroxylamines are used as versatile aminating reagents in transition metal-catalyzed C-N bond-forming reactions. vivekanandcollege.ac.in This indicates that benzamide-type structures can play a crucial role in catalytic cycles.

Furthermore, derivatives of amino acids are widely used as chiral ligands in asymmetric catalysis. The combination of an amino and a carboxamide group in this compound provides a bidentate chelation motif that could be effective in stabilizing metal complexes and inducing enantioselectivity in catalytic transformations.

Future Research Directions and Emerging Paradigms in 3 Amino 2 Trifluoromethyl Benzamide Research

Development of More Efficient and Environmentally Benign Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic processes. For 3-Amino-2-(trifluoromethyl)benzamide, research is anticipated to move beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste. The focus will be on creating "green" and atom-economical pathways.

Key objectives for future synthetic research include:

Catalytic C-H Functionalization: Developing catalysts to directly introduce the amino or amide group onto a pre-existing 2-(trifluoromethyl)benzene scaffold, or vice-versa.

Flow Chemistry: Utilizing micro-reactor or flow chemistry systems to improve reaction control, enhance safety, and allow for seamless scale-up of the synthesis.

Bio-catalysis: Exploring the use of engineered enzymes to perform key synthetic transformations under mild, aqueous conditions, offering high selectivity and minimal environmental impact.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. nih.gov These computational tools can significantly accelerate the design-make-test-analyze (DMTA) cycle in medicinal and materials chemistry. nih.gov For this compound, AI and ML can be employed to predict the properties of novel derivatives, optimize reaction conditions, and even propose entirely new synthetic routes.

A key paradigm is "active machine learning," which combines ML algorithms with automated design of experiments (DoE). acs.org This iterative process involves the ML model predicting which new derivative of this compound is most likely to possess a desired property. acs.orgacs.org This compound is then synthesized and tested, and the results are fed back into the model to improve its predictive accuracy for the next cycle. acs.org This approach can drastically reduce the time and cost associated with discovering new functional molecules by focusing experimental efforts on the most promising candidates. acs.org

Furthermore, data-driven synthesis planning programs, often developed by consortia of academic and industrial partners, can be trained on vast databases of chemical reactions. nih.gov By retraining these models on proprietary, in-house data for reactions involving fluorinated aromatic compounds, researchers can achieve superior predictive power for chemistries relevant to their specific goals. nih.gov This allows for the rapid identification of feasible synthetic pathways to complex analogues of this compound that might not be obvious through traditional chemical intuition.

Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. The adoption of advanced spectroscopic techniques for real-time, in-situ monitoring, often guided by Process Analytical Technology (PAT) initiatives, is a significant future direction. researchgate.net These methods allow chemists to observe the formation of intermediates, byproducts, and the final product as the reaction happens, providing invaluable data for process optimization and control. tandfonline.comresearchgate.net

For the synthesis of this compound derivatives, which may involve air-sensitive organometallic intermediates, specialized probes are particularly valuable. The inert Atmospheric Solids Analysis Probe (iASAP), for example, allows for the direct sampling and mass spectrometry analysis of reaction mixtures from inert environments like a glove box or Schlenk line without exposure to air or moisture. nih.gov This enables the direct observation of catalyst behavior and reaction progress in real-time. nih.gov

Other techniques such as fiber-optic Fourier-transform infrared (FTIR) spectroscopy can be inserted directly into a reaction vessel to track the concentration changes of reactants and products by monitoring their characteristic vibrational frequencies. tandfonline.com The ability of modern spectrometers to perform rapid scans allows for the study of even relatively fast chemical reactions. tandfonline.com

Interactive Table: Comparison of Advanced Spectroscopic Probes

| Spectroscopic Method | Principle | Potential Application in this compound Synthesis |

| iASAP-MS | Mass analysis of ionized molecules sampled directly from an inert atmosphere. nih.gov | Monitoring air-sensitive intermediates and catalysts in real-time. nih.gov |

| Fiber-Optic FTIR | Measurement of infrared absorption by molecular vibrations via a probe. tandfonline.com | Tracking the consumption of starting materials and formation of the amide bond. tandfonline.com |

| Raman Spectroscopy | Analysis of molecular vibrations through inelastic scattering of monochromatic light. researchgate.net | Non-destructive, in-situ monitoring of reactions in aqueous or solvent-based systems without interference from the solvent. |

| UV/Vis Spectroscopy | Measurement of electronic transitions by absorption of UV-Visible light. researchgate.net | Monitoring changes in conjugation or the concentration of colored intermediates/products. researchgate.net |

Deeper Investigation into Complex Supramolecular Assemblies and Material Properties

The functional groups within this compound—the amide, the amino group, and the trifluoromethyl group—provide a rich toolkit for crystal engineering and the design of supramolecular materials. researchgate.netrsc.org Future research will focus on understanding and controlling the non-covalent interactions that govern the self-assembly of this molecule and its derivatives into ordered, functional architectures.

The benzamide (B126) portion is a powerful motif for directing assembly. Related molecules like benzene-1,3,5-tricarboxamides (BTAs) are known to form robust, one-dimensional columnar structures stabilized by a network of threefold hydrogen bonds. researchgate.netnih.gov Similarly, the amide and amino groups of this compound can act as hydrogen bond donors and acceptors, promoting the formation of predictable assemblies like tapes or sheets.

The trifluoromethyl group adds another layer of control. While organic fluorine is typically a weak hydrogen bond acceptor, the CF3 group plays a significant role in crystal packing through other weak interactions, such as F···π and F···F contacts. nih.govresearchgate.netresearchgate.net Research has shown that trifluoromethyl groups can be used as a tool to direct aromatic molecules into specific stacked orientations suitable for applications like topochemical reactions. acs.org The interplay between the strong hydrogen bonding of the amide/amino groups and the weaker, directional interactions of the CF3 group could lead to the formation of complex and potentially novel material properties, such as those found in liquid crystals or functional organic frameworks. tandfonline.com

Identification of Unexplored Reactivity Patterns and Stereochemical Applications

The unique electronic properties conferred by the trifluoromethyl group can give rise to unorthodox chemical reactivity and selectivity. nih.govspringernature.com A key future direction is the exploration of these patterns to develop novel transformations. For example, research could focus on regioselective C-H functionalization of the aromatic ring. nih.gov By using host molecules like cyclodextrins, it may be possible to shield certain positions on the this compound ring, directing reagents to attack a single, unprotected site with high selectivity. acs.org

A particularly exciting frontier lies in stereochemical applications. The presence of substituents ortho to the amide group can create a significant barrier to rotation around the C(aryl)–C(amide) bond, leading to a form of stereoisomerism known as atropisomerism. This results in axially chiral benzamides, where the molecule is chiral despite lacking a traditional stereocenter. acs.orgnih.gov Methods have been developed for the asymmetric synthesis of such compounds, often using chiral catalysts or auxiliaries to control the stereochemical outcome during synthesis. acs.orgacs.orgnih.gov Applying these principles to this compound could lead to the synthesis of enantiomerically pure, axially chiral molecules. These chiral scaffolds could serve as valuable ligands in asymmetric catalysis or as novel building blocks for pharmaceuticals and materials science, where specific 3D orientations are critical for function.

Q & A

Q. What are the standard synthetic routes for 3-Amino-2-(trifluoromethyl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer: The synthesis typically involves coupling 3-amino-2-(trifluoromethyl)benzoic acid with an appropriate amine using activating agents like N,N’-dicyclohexylcarbodiimide (DCC). Reaction conditions are critical:

- Solvent: Anhydrous dichloromethane or THF.

- Temperature: 0–5°C initially, followed by gradual warming to room temperature.

- Monitoring: Use TLC or HPLC to track reaction progress.

For optimization, consider: - Catalytic additives: DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) .

Advanced routes may employ Cu(I)/TMEDA-catalyzed cross-coupling for derivatives, as seen in analogous trifluoromethyl benzimidazole syntheses .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assign signals using DEPT-135 and HSQC to resolve overlapping peaks from the trifluoromethyl group and aromatic protons.

- 19F NMR: Confirm the presence and electronic environment of the CF3 group.

- X-ray Crystallography:

- Use SHELXL for structure refinement. Mercury (CCDC) can visualize intermolecular interactions (e.g., hydrogen bonds involving the amide group).

- Sample Preparation: Recrystallize from ethanol/water mixtures to obtain high-quality single crystals .

Q. What are the primary biological targets of benzamide derivatives containing trifluoromethyl groups?

- Methodological Answer: Trifluoromethyl benzamides often target:

- Kinases: MAPK or EGFR kinases due to hydrophobic interactions with the CF3 group.

- GPCRs: Serotonin or dopamine receptors, where the amide acts as a hydrogen bond acceptor.

- Enzymes: Hydrolases (e.g., proteases) via reversible covalent bonding.

Experimental validation: - Surface Plasmon Resonance (SPR): Measure binding kinetics (KD values).

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for trifluoromethyl-substituted benzamides?

- Methodological Answer: Contradictions often arise from differences in assay conditions or structural analogs. Strategies include:

- Standardized Assays: Use identical cell lines (e.g., HEK293 for receptors) and negative controls.

- Structural-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing CF3 with CH3) to isolate contributions.

- Meta-Analysis: Cross-reference data from orthogonal techniques (e.g., in vitro IC50 vs. in vivo efficacy) .

Q. What computational approaches are effective in predicting the binding modes of this compound with target proteins?

- Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide): Use high-resolution protein structures (PDB) and account for ligand flexibility.

- Molecular Dynamics (MD) Simulations (GROMACS): Simulate binding stability over 100+ ns trajectories.

- Free Energy Perturbation (FEP): Calculate relative binding affinities for CF3 vs. non-CF3 analogs.

Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Q. How does the trifluoromethyl group influence reaction pathways in derivatization reactions?

- Methodological Answer: The CF3 group is electron-withdrawing, which:

- Activates Electrophilic Substitution: Directs reactions to meta/para positions in aromatic systems.

- Modifies Reactivity in Cross-Couplings: Enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

Experimental validation: - Kinetic Isotope Effects (KIE): Compare reaction rates of CF3 vs. CH3 analogs.

- DFT Calculations (Gaussian): Map transition states to identify rate-limiting steps .

Q. What strategies are recommended for improving solubility and bioavailability without compromising activity?

- Methodological Answer:

- Prodrug Design: Introduce phosphate esters or PEGylated groups at the amide nitrogen.

- Salt Formation: Test sodium or hydrochloride salts for enhanced aqueous solubility.

- Co-Crystallization: Use co-formers (e.g., succinic acid) to modify crystal packing.

Monitor changes via: - LogP Measurements: Ensure octanol-water partition coefficients remain <3.

- Caco-2 Permeability Assays: Assess intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.